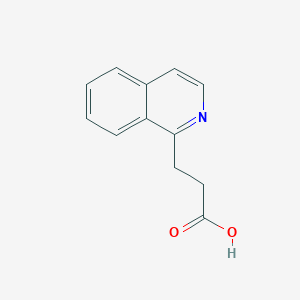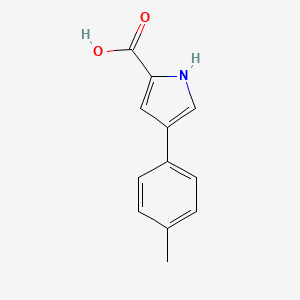
(3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole is a chiral compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as organic synthesis, pharmaceuticals, and materials science. Its structure consists of a phenyl group attached to an octahydro-1H-isoindole core, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the hydrogenation of a precursor compound under high pressure and temperature in the presence of a chiral catalyst. Another approach is the cyclization of a suitable precursor using a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors. The choice of catalyst and reaction conditions is crucial to achieve high yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides and strong bases are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
(3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3 (2H)-dione: This compound has a similar bicyclic structure but with different functional groups.
(3aR,4S,7aS)-4-Hydroxy-3a,7a-dimethyloctahydro-1H-inden-1-one: Another structurally related compound with hydroxyl and methyl groups
Uniqueness
(3aR,4S,7aS)-4-Phenyloctahydro-1H-isoindole is unique due to its specific stereochemistry and the presence of a phenyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H19N |
|---|---|
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
(3aR,4S,7aS)-4-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole |
InChI |
InChI=1S/C14H19N/c1-2-5-11(6-3-1)13-8-4-7-12-9-15-10-14(12)13/h1-3,5-6,12-15H,4,7-10H2/t12-,13-,14+/m1/s1 |
Clave InChI |
PHNASEKSSDMHRH-MCIONIFRSA-N |
SMILES isomérico |
C1C[C@@H]2CNC[C@@H]2[C@H](C1)C3=CC=CC=C3 |
SMILES canónico |
C1CC2CNCC2C(C1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



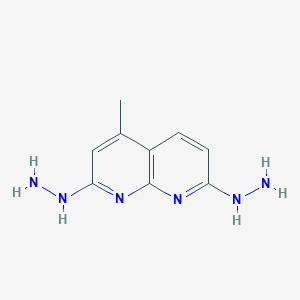
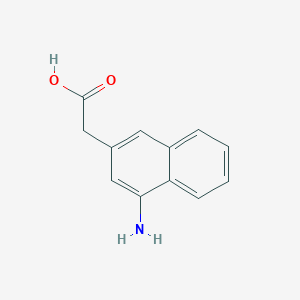
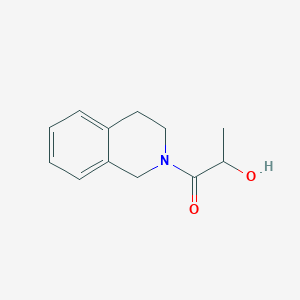
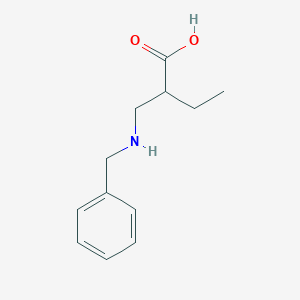
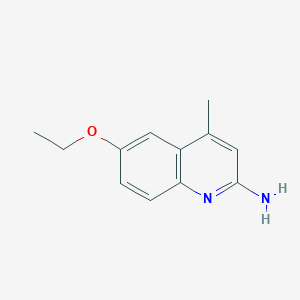
![6-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B15069349.png)
![4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B15069352.png)

![Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B15069364.png)

